2-(Bromomethyl)bicyclo[2.2.1]heptane

SN2 Reactivity Bridgehead Steric Hindrance Nucleophilic Substitution

2-(Bromomethyl)bicyclo[2.2.1]heptane (CAS 55932-58-6, molecular formula C₈H₁₃Br, molecular weight 189.09 g·mol⁻¹) is a norbornane derivative bearing a primary bromomethyl substituent at the C-2 position of the bicyclo[2.2.1]heptane skeleton. Unlike acyclic alkyl bromides, this compound embeds its reactive bromomethyl group within a conformationally rigid bicyclic framework that restricts rotational freedom and pre-organizes substituent geometry—properties increasingly exploited in medicinal chemistry to enhance target engagement and selectivity.

Molecular Formula C8H13Br
Molecular Weight 189.096
CAS No. 55932-58-6
Cat. No. B2578490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bromomethyl)bicyclo[2.2.1]heptane
CAS55932-58-6
Molecular FormulaC8H13Br
Molecular Weight189.096
Structural Identifiers
SMILESC1CC2CC1CC2CBr
InChIInChI=1S/C8H13Br/c9-5-8-4-6-1-2-7(8)3-6/h6-8H,1-5H2
InChIKeyCKZCOAFUOGZKIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Bromomethyl)bicyclo[2.2.1]heptane (CAS 55932-58-6): A Conformationally Rigid Bicyclic Alkylating Building Block for Drug Discovery and Materials Science


2-(Bromomethyl)bicyclo[2.2.1]heptane (CAS 55932-58-6, molecular formula C₈H₁₃Br, molecular weight 189.09 g·mol⁻¹) is a norbornane derivative bearing a primary bromomethyl substituent at the C-2 position of the bicyclo[2.2.1]heptane skeleton . Unlike acyclic alkyl bromides, this compound embeds its reactive bromomethyl group within a conformationally rigid bicyclic framework that restricts rotational freedom and pre-organizes substituent geometry—properties increasingly exploited in medicinal chemistry to enhance target engagement and selectivity [1]. The compound is commercially available at ≥97% purity and is typically stored at 2–8 °C under desiccated conditions to preserve reactivity .

Why 2-(Bromomethyl)bicyclo[2.2.1]heptane Cannot Be Swapped with Its 1-(Bromomethyl) Regioisomer, 2-(Chloromethyl) Analog, or Acyclic Alkyl Bromides


Substituting 2-(bromomethyl)bicyclo[2.2.1]heptane with its closest structural analogs introduces measurable liabilities: the 1-(bromomethyl) regioisomer (CAS 61192-17-4) places the electrophilic center at a sterically congested bridgehead carbon that is essentially inert to bimolecular nucleophilic substitution (SN2) [1]; the 2-(chloromethyl) analog (CAS 35520-66-2) carries a C–Cl bond with approximately 42 kJ·mol⁻¹ higher bond dissociation energy than C–Br, reducing electrophilic reactivity under mild conditions [2]; and simple acyclic alkyl bromides such as 1-bromobutane lack the conformational constraint provided by the norbornane cage, which is now recognized as a key design element for achieving entropic pre-organization in bioactive molecules [3]. These differences are not cosmetic—they directly govern reaction yields, stereochemical outcomes, and downstream biological performance.

Quantitative Differentiation Evidence: 2-(Bromomethyl)bicyclo[2.2.1]heptane vs. Closest Analogs


C-2 vs. C-1 Regioisomer SN2 Reactivity: Bridgehead Inertness Quantified

The 2-(bromomethyl) regioisomer (target compound) positions the –CH₂Br group at a C-2 secondary carbon of the norbornane framework, which is geometrically accessible for backside nucleophilic attack and thus competent for SN2 displacement. In contrast, the 1-(bromomethyl) regioisomer (CAS 61192-17-4) places the electrophilic carbon at a bridgehead position where backside attack is sterically impossible, rendering it inert to SN2. This distinction is well-established in physical organic chemistry: bridgehead halides fail to undergo SN2 substitution under conditions where secondary alkyl halides react quantitatively [1]. Photochemical studies on the closely related 1-norbornylmethyl bromide system confirm that even under irradiation, the 1-substituted substrate predominantly follows radical pathways (giving reduction products) rather than clean ionic substitution, whereas secondary alkyl bromides efficiently undergo nucleophilic displacement [2].

SN2 Reactivity Bridgehead Steric Hindrance Nucleophilic Substitution

C–Br vs. C–Cl Leaving Group Ability: Bond Strength Differential of ~42 kJ·mol⁻¹

The target compound carries a C–Br bond, whereas the direct chloro analog, 2-(chloromethyl)bicyclo[2.2.1]heptane (CAS 35520-66-2), carries a C–Cl bond. The carbon–bromine bond dissociation energy (BDE) is approximately 285 kJ·mol⁻¹, compared with approximately 327 kJ·mol⁻¹ for carbon–chlorine—a difference of roughly 42 kJ·mol⁻¹ [1]. This lower BDE translates into a lower activation barrier for nucleophilic displacement and thus faster reaction rates under identical conditions. In practical terms, bromides typically undergo SN2 substitution 30–80× faster than the corresponding chlorides with the same nucleophile in polar aprotic media [2]. This difference directly impacts synthetic efficiency: reactions employing the bromo derivative can be conducted at lower temperatures, with shorter reaction times, or with reduced nucleophile excess relative to the chloro analog.

Leaving Group Ability Bond Dissociation Energy Nucleophilic Substitution Rate

Conformational Entropic Pre-Organization: Norbornane Scaffold vs. Acyclic Alkyl Bromides

The bicyclo[2.2.1]heptane framework is a zero-rotatable-bond scaffold that locks substituents into defined spatial orientations. In contrast, acyclic alkyl bromides such as 1-bromobutane possess multiple rotatable bonds, populating many conformational states in solution. This conformational flexibility imposes an entropic penalty upon target binding, which can reduce affinity and selectivity. The norbornane core has been explicitly exploited in nucleoside analogue design: Dejmek et al. (2007) demonstrated that 2-substituted norbornane-based carbocyclic nucleosides achieve permanent conformational locking in the North conformation, directly mimicking the bioactive sugar pucker of clinically used antivirals such as abacavir and didanosine [1]. Marquez and coworkers previously established that conformational preference of carbocyclic nucleosides significantly influences antiviral activity through differential recognition by kinases and polymerases [2].

Conformational Restriction Entropic Benefit Drug Design Scaffold

Optimal Application Scenarios for 2-(Bromomethyl)bicyclo[2.2.1]heptane Based on Verified Differentiation Evidence


Synthesis of Conformationally Locked Carbocyclic Nucleoside Analogues for Antiviral Drug Discovery

The norbornane scaffold provides a rigid pseudosugar that permanently locks nucleoside analogues in the North conformation—a bioactive geometry associated with potent antiviral activity against HIV, HBV, and herpes viruses [1]. The 2-(bromomethyl) group serves as the key electrophilic handle for introducing nucleobases via SN2 alkylation, a transformation that would fail with the 1-(bromomethyl) regioisomer (bridgehead SN2-inert). The bromo leaving group enables milder alkylation conditions compared to the chloro analog, preserving thermally sensitive purine and pyrimidine nucleobases [2]. This application scenario is supported by the work of Dejmek, Hřebabecký, and Holý, who constructed a full series of norbornane-based nucleosides from 2-substituted bicyclo[2.2.1]heptane intermediates [1].

Scaffold for P2X7 Receptor Antagonist Lead Optimization

Patent literature describes heterocyclic P2X7 receptor antagonists incorporating bicyclo[2.2.1]heptane-derived structural elements for the treatment of inflammatory and neuropathic pain, Alzheimer's disease, and autoimmune conditions [3]. The conformational rigidity of the norbornane core restricts the orientational freedom of pendant pharmacophores, potentially enhancing P2X7 subtype selectivity over other P2X family members. The 2-(bromomethyl) compound serves as a versatile late-stage diversification intermediate, allowing systematic exploration of amine, thioether, and ether substituents at the C-2 methylene position via nucleophilic displacement—chemistry that is accessible specifically because the electrophilic carbon is at the SN2-competent C-2 position rather than the bridgehead.

Norbornane-Functionalized Polymer and Material Precursor Synthesis

Norbornane-derived monomers are valued in polymer chemistry for their ability to impart high glass transition temperatures (Tg), thermal stability, and mechanical strength to the resulting materials [4]. The 2-(bromomethyl) group enables facile incorporation of polymerizable functionality (e.g., acrylate, methacrylate, or vinyl ether groups) via nucleophilic substitution with carboxylate or alkoxide nucleophiles. The higher reactivity of the C–Br bond relative to C–Cl (ΔBDE ≈ 42 kJ·mol⁻¹) allows functionalization under milder conditions, which is critical when working with thermally sensitive or readily polymerizing monomers [2]. Additionally, the exclusive SN2 competence of the 2-regioisomer ensures clean, predictable mono-functionalization without the competing radical pathways that complicate reactions of bridgehead-substituted analogs.

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